REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1.C([Li])CCC.[Si](N=C=S)(N=C=S)(N=C=S)[N:18]=[C:19]=[S:20].Cl>C1C=CC=CC=1.O>[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]([C:19](=[S:20])[NH2:18])[CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
CC=1C=NC=2CCCCC2C1
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
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[Si](N=C=S)(N=C=S)(N=C=S)N=C=S
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred for 0.5 h at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 10 min.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
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Type
|
EXTRACTION
|
Details
|
The basic mixture was extracted with ethyl acetate (3 × 50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with n-hexane
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC=2C(CCCC2C1)C(N)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 19.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |